N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine
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Overview
Description
N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine is a synthetic organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to an asparagine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine typically involves the reaction of 3,4-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with asparagine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the dichlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the dichlorophenyl group.
Substitution: Various substituted dichlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The asparagine backbone may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)glycine
- N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)alanine
- N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)valine
Uniqueness
N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine is unique due to the presence of both the dichlorophenyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. The asparagine backbone also differentiates it from similar compounds, potentially enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C15H14Cl2N2O4 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
4-(3,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-11-4-3-9(6-12(11)17)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
InChI Key |
DTMSIMKWTGYCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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